

Comparative Guide: Anticancer Agent 239 vs. Known Ferroptosis Inducers

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Compound of Interest

Compound Name: Anticancer agent 239

Cat. No.: B15582470

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the publicly available data on established ferroptosis inducers—erastin, RSL3, and FIN56—alongside a placeholder for the proprietary "**Anticancer Agent 239**." Due to the current lack of public scientific literature detailing the mechanism and performance of **Anticancer Agent 239** as a ferroptosis inducer, this document serves as a comparative framework. Researchers can utilize this guide to benchmark the performance of novel compounds like Agent 239 against well-characterized ferroptosis-inducing agents.

Introduction to Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This process is distinct from other cell death mechanisms like apoptosis and is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2][3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly for cancers that are resistant to traditional therapies.[3]

The canonical pathway of ferroptosis involves the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[4][5] Inhibition of GPX4 can be achieved through two main routes: depletion of glutathione (GSH), an essential cofactor for GPX4, or direct inhibition of the enzyme itself.[6]

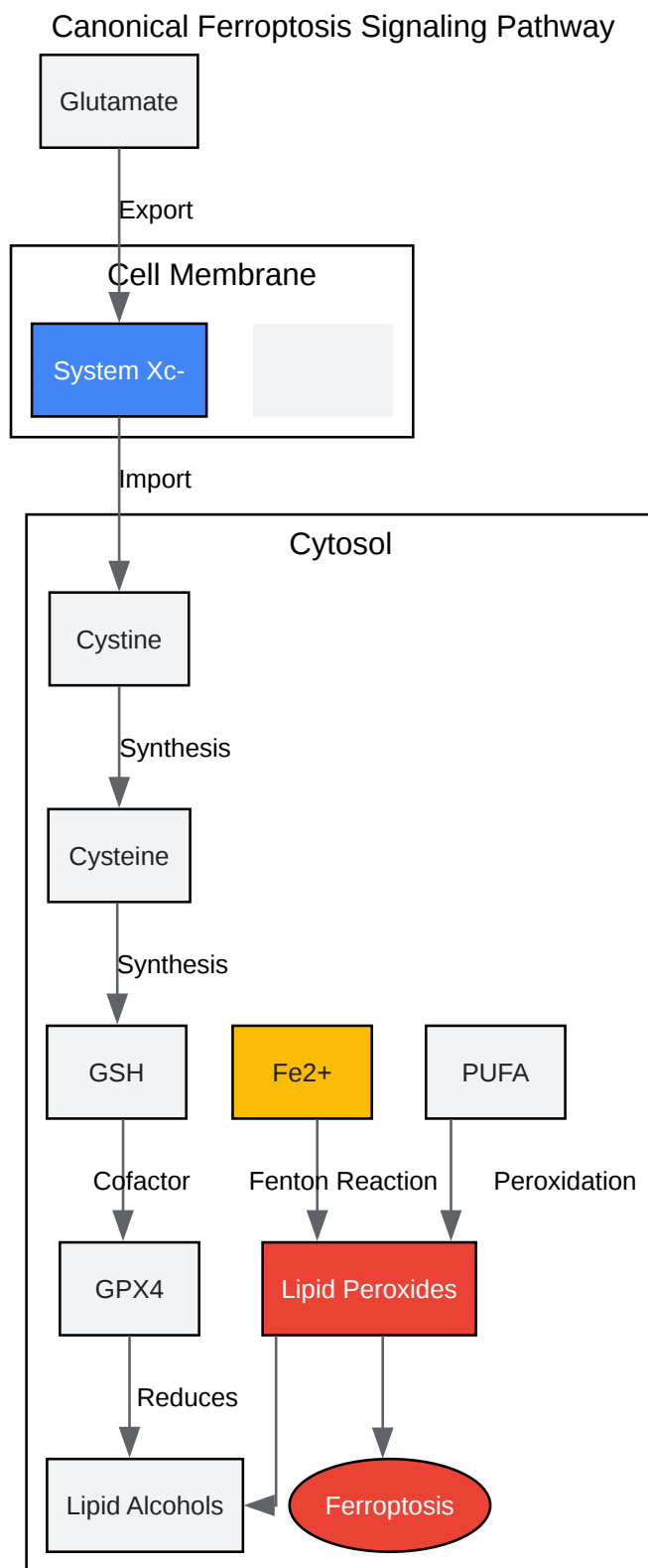
Comparative Analysis of Ferroptosis Inducers

This section details the mechanisms of action and reported efficacy of three well-studied ferroptosis inducers.

Feature	Anticancer Agent 239	Erastin	RSL3	FIN56
Mechanism of Action	Data not publicly available.	Class I ferroptosis inducer; inhibits the system Xc-cystine/glutamate antiporter, leading to GSH depletion and subsequent GPX4 inactivation.[5]	Class II ferroptosis inducer; directly inhibits GPX4 activity.[5][7]	Type 3 ferroptosis inducer; promotes the degradation of GPX4 protein and activates squalene synthase.[8][9][10]
Primary Target	Data not publicly available.	System Xc- (SLC7A11/SLC3A2)[7]	GPX4[7]	GPX4, Squalene Synthase[8]
Effect on GPX4	Data not publicly available.	Indirect inactivation via GSH depletion.[5]	Direct inhibition.[1]	Promotes protein degradation.[9][10]
Effect on Lipid ROS	Data not publicly available.	Increases lipid ROS.[7][11]	Increases lipid ROS.[7][11]	Increases lipid peroxidation and ROS production.[12]
Reported IC50/Effective Concentration	Data not publicly available.	Cell line dependent, typically in the range of 1-20 μ M.[7]	Cell line dependent, typically in the range of 0.1-4.0 μ M.[7]	Cell line dependent; effective concentrations reported in various studies.[12][13]

Signaling Pathways and Mechanisms of Action

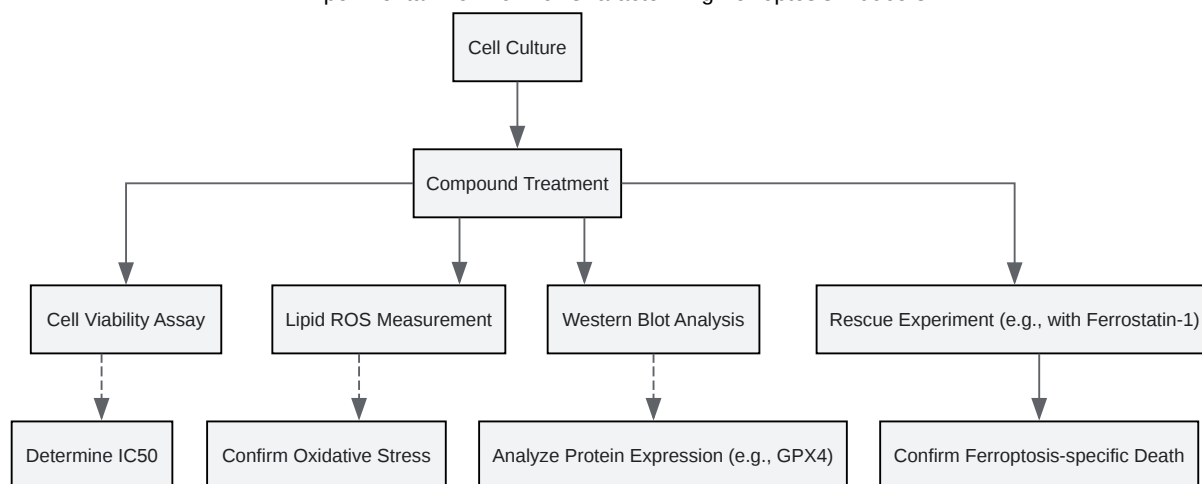
The following diagrams illustrate the key signaling pathways involved in ferroptosis and the specific mechanisms of the compared inducers.



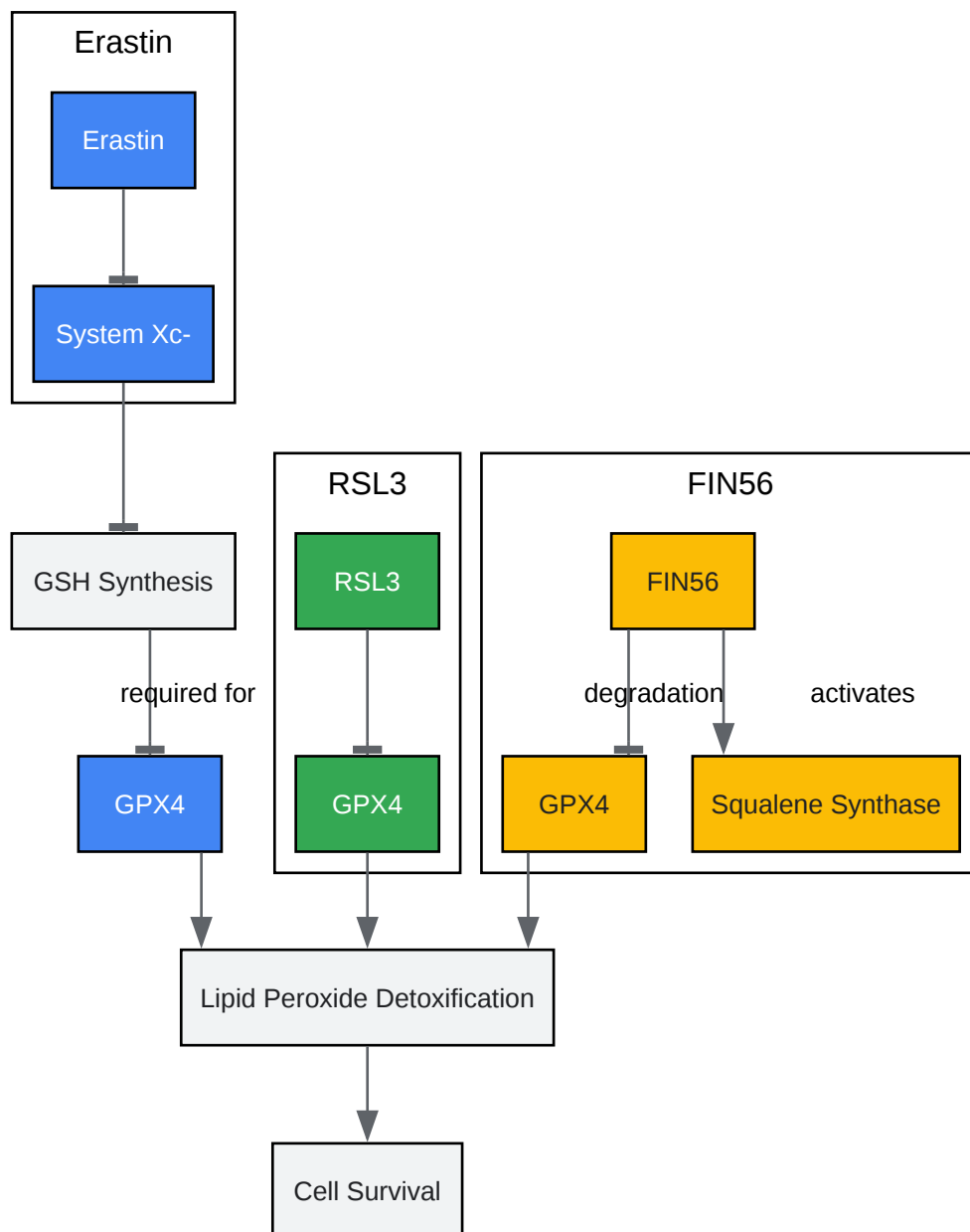
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Canonical Ferroptosis Signaling Pathway

Experimental Workflow for Characterizing Ferroptosis Inducers



Distinct Mechanisms of Known Ferroptosis Inducers

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